![molecular formula C14H19NO3S B3938714 N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide](/img/structure/B3938714.png)

N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide

Übersicht

Beschreibung

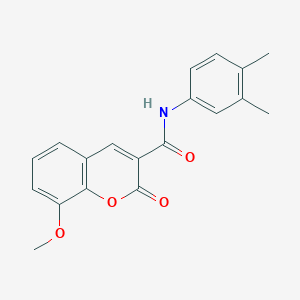

“N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C14H19NO3S . It is a derivative of benzenesulfonamide, which is a functional group that consists of a benzene ring attached to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of “N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide” consists of a bicyclic heptane ring attached to a methoxybenzenesulfonamide group . The bicyclic heptane ring is a type of cycloalkane that consists of two interconnected rings, each containing seven carbon atoms . The methoxybenzenesulfonamide group consists of a benzene ring attached to a sulfonamide group, with a methoxy group (-OCH3) attached to the benzene ring .Physical And Chemical Properties Analysis

“N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide” has a molecular weight of 265.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 54.6 Ų . The exact mass and monoisotopic mass of the compound are both 265.11365002 g/mol .Wissenschaftliche Forschungsanwendungen

Epoxidation and Heterocyclization Reactions

N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide and related compounds have been extensively studied in epoxidation and heterocyclization reactions. These processes involve the transformation of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides, leading to the formation of N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes (azabrendanes). These reactions are influenced by the presence of electron-acceptor groups and bulky substituents, which can prevent primary oxidation products from undergoing further heterocyclization (Kas’yan, Karpenko, & Kas’yan, 2005).

Synthesis of Amino Alcohols

The synthesis of amino alcohols incorporating the norbornene fragment and sulfonamide group is another area of research. These compounds are formed through the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides. The major products of these reactions follow the Krasuskii rule for the opening of the oxirane ring, as confirmed by various spectroscopic techniques (Kas’yan et al., 2009).

Analgesic and Tranquilizer Activity

One study explored the use of derivatives of N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide in the context of analgesic and tranquilizer activity. The compounds exhibited moderate analgesic activity and significant tranquilizer action, suggesting their potential in pain syndrome therapy under conditions of heightened tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012).

Chemical Transformations and Structure Analysis

N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides have also been studied for their chemical transformations and structural analysis. For example, their reaction with epichlorohydrin in the presence of tetramethylammonium iodide led to the formation of various N-[(oxiran-2-yl)methyl]sulfonamides and new dioxiranes. The aminolysis of these compounds indicated selective opening of the epoxy ring, as established by spectral methods and XRD analysis (Palchikov et al., 2013).

Anticonvulsant Activity

The anticonvulsant activity of N-substituted bicyclo[2.2.1] hept-5-ene-2,3-dicarboximides, related to N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide, was explored. Compounds with specific substituents showed potent activity in electroshock seizure tests. The study highlighted the influence of the position and nature of substituents on the aromatic ring on anticonvulsant activity (Obniska, Lesyk, Atamanyuk, & Kamiński, 2005).

Electrolysis Products and Transformations

Electrolysis of bicyclo[2.2.1]hept-2-ene was studied, resulting in a variety of products, including methyl tricyclo[2.2.1]heptan-3-yl carbonate and exo-2-methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate. This research provides insight into the chemical behavior of bicyclic compounds under specific conditions (Baggaley, Brettle, & Sutton, 1975).

Synthesis for Thromboxane A2 Receptor Study

Improved synthetic methods for derivatives of N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide were developed for studying the thromboxane A2 receptor. This included the synthesis of iodine-125-labeled radioligands, offering a new approach for receptor studies (Kan & Tai, 1993).

Eigenschaften

IUPAC Name |

N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-18-12-4-6-13(7-5-12)19(16,17)15-14-9-10-2-3-11(14)8-10/h4-7,10-11,14-15H,2-3,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKQLXSXRQEBJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC2C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198394 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-isobutylbenzyl)-3-piperidinyl]-2-methoxyacetamide](/img/structure/B3938631.png)

![4-({[5-(2,4-dichlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938637.png)

![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)

![N-(2-methoxy-5-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3938656.png)

![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)

![8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)

![4-isopropoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3938688.png)

![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B3938692.png)

![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3938710.png)

![2-[(4-chlorophenyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3938722.png)

![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3938730.png)